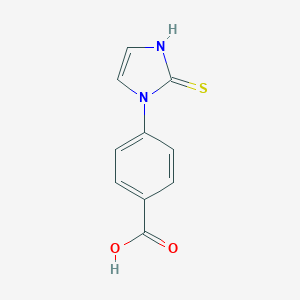

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Overview

Description

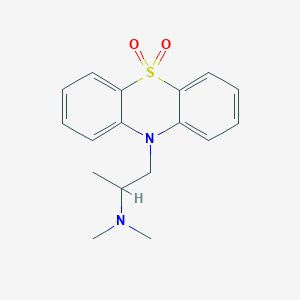

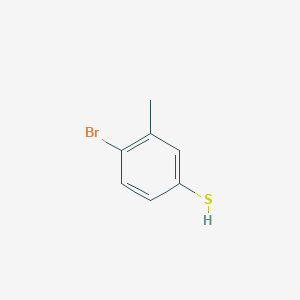

“4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” is a compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” is characterized by an imidazole ring attached to a benzoic acid group. The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Its melting point is reported to be 305 °C (dec.) (lit.) .Scientific Research Applications

Crystallography

The compound has been used in crystallographic studies . The crystal structure of a related compound, ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate, has been reported .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Drug Development

Imidazole derivatives, including this compound, have been used in the development of new drugs . They show a broad range of chemical and biological properties, making them valuable in drug discovery and development .

Antibacterial Activity

Imidazole derivatives have been reported to exhibit antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

Imidazole derivatives also show antifungal activity . They could be used in the development of antifungal drugs, which are important for treating fungal infections.

Antitumor Activity

Imidazole derivatives have been found to exhibit antitumor activity . This suggests that they could be used in the development of new anticancer drugs.

Antidiabetic Activity

Some imidazole derivatives have been reported to show antidiabetic activity . This makes them potential candidates for the development of new antidiabetic drugs.

Mechanism of Action

Target of Action

The primary targets of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound known for its significance in various biological processes . Imidazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a broad range of chemical and biological properties .

properties

IUPAC Name |

4-(2-sulfanylidene-1H-imidazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFFXFYIHZSXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)